ethyl 8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate
Description
Ethyl 8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate is a fused heterocyclic compound with an imidazo[2,1-c][1,2,4]triazine core. Its structure features a para-ethoxyphenyl substituent at position 8 and an ethyl ester group at position 2.
Properties
IUPAC Name |
ethyl 8-(4-ethoxyphenyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-3-23-12-7-5-11(6-8-12)19-9-10-20-14(21)13(15(22)24-4-2)17-18-16(19)20/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLGUQUGOGJUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate typically involves the construction of the imidazo[2,1-c][1,2,4]triazine ring system. One common method involves the azo coupling of diazoazoles with CH-active two-carbon synthons, such as ethyl cyanoacetate . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups.
Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the ethoxyphenyl ring.
Scientific Research Applications
Ethyl 8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
Ethyl 8-(4-Methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate (EIMTC)
- Key Differences : Methoxy group (OCH₃) at the para position vs. ethoxy (OC₂H₅) in the target compound.
- Impact: Electrochemical Activity: EIMTC exhibits strong electroactivity with a detection limit of 2.0 × 10⁻⁹ M using carbon nanofiber-modified sensors. Thermal Stability: Methoxy-substituted analogs (e.g., compound 5 in ) show lower thermal stability (207°C in nitrogen) compared to para-methyl or chloro derivatives. The bulkier ethoxy group in the target compound may further decrease thermal stability relative to methoxy .
3-(4-Nitrophenyl)-8-(2,3-Dimethylphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazin-4(6H)-one (NDIT)
- Key Differences: Nitro (NO₂) and dimethylphenyl groups vs. ethoxyphenyl in the target compound.
- Impact :
- Biological Activity : NDIT is highlighted as a potent anticancer agent due to its nitro group, which may facilitate redox cycling and DNA damage. The ethoxy group in the target compound, being electron-donating, may reduce cytotoxicity but improve metabolic stability .
- Electrochemical Detection : NDIT requires anionic surfactant-modified sensors for selective detection, whereas the target compound’s ester group may enable simpler voltammetric analysis .
Functional Group Variations at Position 3
N-Butyl-8-(4-Ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide (BF96727)
- Key Differences : Butyl carboxamide (-CONHC₄H₉) vs. ethyl ester (-COOC₂H₅) in the target compound.
- Synthetic Complexity: Carboxamide derivatives like BF96727 require additional synthetic steps (e.g., coupling reagents), making them more expensive ($595–$1,158/25–100 mg) compared to ester derivatives .
8-(4-Methoxyphenyl)-N-[2-(Morpholin-4-yl)ethyl]-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide (BK12157)
Core Heterocycle Modifications
Ethyl 8-(3,4-Dimethoxyphenyl)-7-Ethyl-4-Propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- Key Differences : Pyrazolo[5,1-c][1,2,4]triazine core vs. imidazo[2,1-c][1,2,4]triazine.
- Impact :
- Electronic Properties : The pyrazolo core introduces additional nitrogen atoms, increasing electron deficiency and altering redox behavior compared to the imidazo core .
- Molecular Weight : Higher molecular weight (398.5 g/mol) due to propyl and ethyl substituents, compared to ~371.4 g/mol for the target compound .
Biological Activity
Ethyl 8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features an imidazo[2,1-c][1,2,4]triazine core characterized by its stability and unique substituents that may influence its biological properties. The ethoxy group on the phenyl ring is significant as it may enhance solubility and alter pharmacokinetics compared to similar compounds.
Molecular Formula: CHNO
Molecular Weight: 314.34 g/mol
Anticancer Activity
Research has indicated that compounds within the imidazo[2,1-c][1,2,4]triazine class exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Ethyl 8-(4-ethoxyphenyl)-4-oxo... | MCF-7 (Breast Cancer) | 15.5 |
| Ethyl 8-(4-ethoxyphenyl)-4-oxo... | HeLa (Cervical Cancer) | 12.3 |
These findings suggest that the ethoxy substitution may enhance the compound's efficacy against certain cancer types.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a moderate antimicrobial activity that could be further explored for therapeutic applications.
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways. This interaction may lead to the inhibition of tumor growth or microbial proliferation.
Case Studies and Research Findings
- Study on Anticancer Activity:
- Antimicrobial Efficacy:
- Structure-Activity Relationship Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
